Cyclopropyl-ethyl-amine oxalate
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Overview
Description
Cyclopropyl-ethyl-amine oxalate, also known as 2-Cyclopropylethanamine oxalate, is an organic compound with the molecular formula C5H11N.C2H2O4 and a molecular weight of 175.183 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to an ethylamine moiety, which is further complexed with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropyl-ethyl-amine oxalate can be synthesized through various methods. One common approach involves the reaction of cyclopropyl bromide with ethylamine under basic conditions to form cyclopropyl-ethyl-amine. This intermediate is then reacted with oxalic acid to yield the oxalate salt . The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-ethyl-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the oxalate salt back to the free amine.
Substitution: The cyclopropyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include cyclopropyl amides, nitriles, and various substituted cyclopropyl derivatives .
Scientific Research Applications
Cyclopropyl-ethyl-amine oxalate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclopropyl-ethyl-amine oxalate involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the binding affinity and activity of the compound. The ethylamine moiety can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Similar in structure but lacks the ethyl group and oxalate moiety.
Ethylamine: Contains the ethylamine moiety but lacks the cyclopropyl group.
Cyclopropyl-methyl-amine: Similar but with a methyl group instead of an ethyl group.
Uniqueness
Cyclopropyl-ethyl-amine oxalate is unique due to the presence of both the cyclopropyl and ethylamine groups, which confer distinct chemical and biological properties. The oxalate moiety also enhances its solubility and stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
N-ethylcyclopropanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.C2H2O4/c1-2-6-5-3-4-5;3-1(4)2(5)6/h5-6H,2-4H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMCEDJCIYUCCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC1.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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